![molecular formula C15H15ClN2 B1342770 3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline CAS No. 937604-35-8](/img/structure/B1342770.png)
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline" is a chemical structure that is part of a broader class of compounds known as anilines and isoquinolines. These compounds are of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. The papers provided discuss various synthetic methods and analyses of related compounds, which can shed light on the synthesis, structure, and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions that can be performed in a one-pot fashion. For instance, a one-pot tandem process has been developed to generate Heck coupled products from anilines using stable aryl diazonium tosylate salts. This process includes diazotization, Heck-Matsuda coupling, and further reduction steps to produce 3,4-dihydroquinolin-2-ones . Additionally, a molecular iodine-catalyzed domino reaction of anilines with cyclic enol ethers has been described, which may proceed through an aza-Diels–Alder process . These methods highlight the versatility and efficiency of modern synthetic approaches to constructing complex heterocyclic compounds.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the molecular structures of 2-(chlorophenyl)-3-[(chlorobenzylidene)-amino] substituted 2,3-dihydroquinazolin-4(1H)-ones were determined via single-crystal X-ray diffraction (XRD) . This technique provides detailed information about the arrangement of atoms within a molecule and can reveal the presence of chiral centers and the nature of weak interactions in the crystal packing.
Chemical Reactions Analysis
The chemical reactivity of anilines and related compounds is influenced by the presence of functional groups and the overall molecular structure. Reactions such as the TMSCl-mediated cyclization of anilines can lead to the formation of 1,2-dihydroquinolines under mild conditions . Furthermore, the reaction of α-chloroimines with homophthalic anhydrides has been shown to result in the formation of isoquinoline ring systems . These reactions demonstrate the potential for constructing diverse heterocyclic frameworks through strategic manipulation of reaction conditions and starting materials.
Physical and Chemical Properties Analysis
The physical and chemical properties of anilines and isoquinolines are influenced by their molecular structures. The presence of chloro substituents, for example, can enable a broad spectrum of halogen-mediated weak interactions, which can affect the compound's solubility, melting point, and crystal structure . Additionally, the synthesis of anilides of 1H-2-oxo-4-hydroxyquinoline-3-carboxylic acid has been improved, and the antithyroid and anti-tuberculosis activity of these compounds has been studied, indicating the importance of biological properties in the evaluation of these molecules .
Scientific Research Applications
Synthesis and Biological Activity
Antibacterial and Anticancer Activity : N-[(2-chloroquinolin-3-yl) methylidene]-2-aniline schiff bases were synthesized and exhibited promising in vitro antibacterial activity. In silico studies towards cancer and malarial proteins showed these compounds as potential lead molecules for further study due to their excellent drug-like properties and safe toxicity profile (S. PradeepP. et al., 2015).
Chemical Synthesis and Applications : Studies on the synthesis of 3,4-dihydroquinazolines and 3,4-dihydroisoquinolinones from anilines and other precursors have been reported. These methods provide efficient routes to these compounds, which are key structures in various natural products and have potential applications in material science and medicinal chemistry. Notably, novel methodologies for constructing the 3,4-dihydroisoquinolinone skeleton have been developed, highlighting the versatility of these compounds in synthesis and their potential utility in the development of new materials and drugs (Berk Mujde et al., 2011), (Xufeng Lin et al., 2006).
DNA-binding Studies : N-alkylanilinoquinazoline derivatives were prepared and evaluated for their cytotoxic activities and potential as DNA intercalating agents. Studies revealed significant DNA interaction for some compounds, indicating their potential as pharmacophores for binding to DNA via an intercalative binding process (A. Garofalo et al., 2010).
properties
IUPAC Name |
3-chloro-2-(3,4-dihydro-1H-isoquinolin-2-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c16-13-6-3-7-14(17)15(13)18-9-8-11-4-1-2-5-12(11)10-18/h1-7H,8-10,17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZRKUUHOSQIBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=CC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[3,4-dihydro-2(1H)-isoquinolinyl]-aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

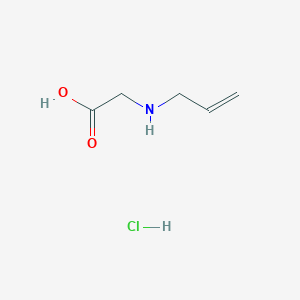
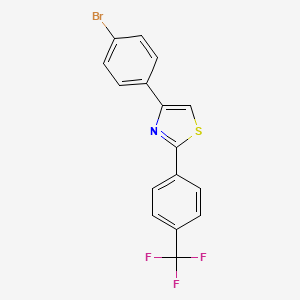
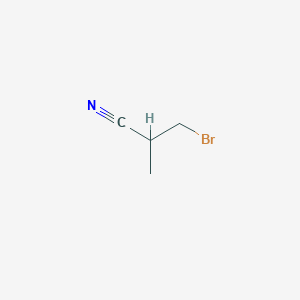
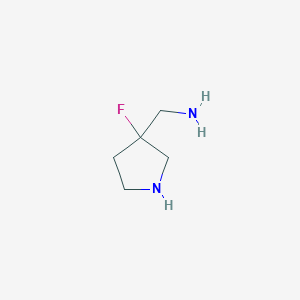
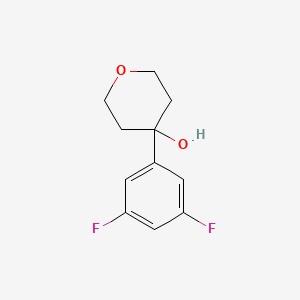
![2-Ethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1342701.png)
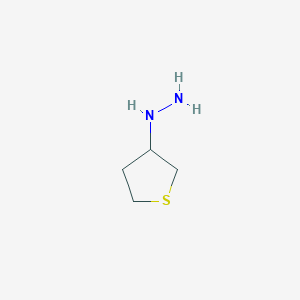
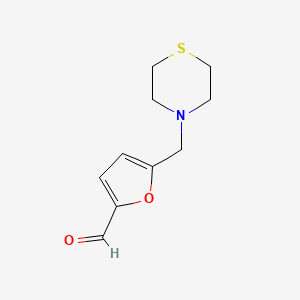



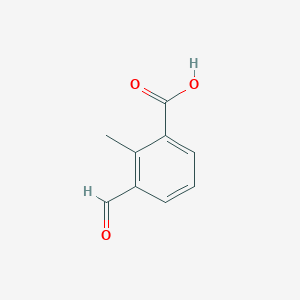
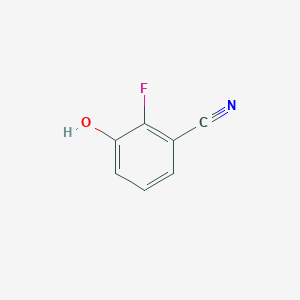
![4-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B1342723.png)